Econazole Nitrate Econazole Nitrate Econazole Nitrate is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. Econazole nitrate inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, econazole nitrate inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. Econazole nitrate is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses.
Econazole nitrate is a white crystalline powder. (NTP, 1992)
An imidazole derivative that is commonly used as a topical antifungal agent.
Brand Name: Vulcanchem
CAS No.: 24169-02-6
VCID: VC0000902
InChI: InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
SMILES: C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Molecular Formula: C18H16Cl3N3O4
Molecular Weight: 444.7 g/mol

Econazole Nitrate

CAS No.: 24169-02-6

APIs

VCID: VC0000902

Molecular Formula: C18H16Cl3N3O4

Molecular Weight: 444.7 g/mol

Purity: > 98%

Econazole Nitrate - 24169-02-6

CAS No. 24169-02-6
Product Name Econazole Nitrate
Molecular Formula C18H16Cl3N3O4
Molecular Weight 444.7 g/mol
IUPAC Name 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Standard InChI InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
Standard InChIKey DDXORDQKGIZAME-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Canonical SMILES C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Appearance Solid powder
Melting Point 324 °F (NTP, 1992)
Physical Description Econazole nitrate is a white crystalline powder. (NTP, 1992)
Description Econazole Nitrate is an imidazole derivative and broad-spectrum antimycotic agent with fungistatic properties. Econazole nitrate inhibits biosynthesis of ergosterol, thereby damaging the fungal cell wall membrane and altering its permeability which leads to a loss of essential intracellular components. In addition, econazole nitrate inhibits biosynthesis of triglycerides and phospholipids and inhibits oxidative and peroxidative enzyme activity which may contribute to cellular necrosis and cell death. Econazole nitrate is also active against some gram positive bacteria. This antifungal agent is used in the treatment various dermatomycoses.
Econazole nitrate is a white crystalline powder. (NTP, 1992)
An imidazole derivative that is commonly used as a topical antifungal agent.
Purity > 98%
Related CAS 27220-47-9 (Parent)
Solubility less than 1 mg/mL at 66° F (NTP, 1992)
Synonyms Econazole
Econazole Nitrate
Ekonazole
Gyno Pervaryl 150
Gyno Pevaril
Gyno Pevaryl
Gyno-Pervaryl 150
Gyno-Pevaril
Gyno-Pevaryl
GynoPevaril
Nitrate, Econazole
Pevaryl
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technique for production of miconazole nitrate- and econazole nitrate-loaded
solid lipid nanoparticles. Eur J Pharm Biopharm. 2017 Aug;117:141-150. doi:
10.1016/j.ejpb.2017.04.007. Epub 2017 Apr 12. PubMed PMID: 28411057.


2: Abd El-Gawad AEH, Soliman OA, El-Dahan MS, Al-Zuhairy SAS. Improvement of the
Ocular Bioavailability of Econazole Nitrate upon Complexation with Cyclodextrins.
AAPS PharmSciTech. 2017 Jul;18(5):1795-1809. doi: 10.1208/s12249-016-0609-9. Epub
2016 Nov 9. PubMed PMID: 27830515.


3: Suñer-Carbó J, Boix-Montañés A, Halbaut-Bellowa L, Velázquez-Carralero N,
Zamarbide-Ledesma J, Bozal-de-Febrer N, Calpena-Campmany AC. Skin permeation of
econazole nitrate formulated in an enhanced hydrophilic multiple emulsion.
Mycoses. 2017 Mar;60(3):166-177. doi: 10.1111/myc.12575. Epub 2016 Oct 20. PubMed
PMID: 27761948.


4: Fleischer AB Jr, Raymond I. Econazole Nitrate Foam 1% Improves the Itch of
Tinea Pedis. J Drugs Dermatol. 2016 Sep 1;15(9):1111-4. PubMed PMID: 27602974.


5: Maged A, Mahmoud AA, Ghorab MM. Nano Spray Drying Technique as a Novel
Approach To Formulate Stable Econazole Nitrate Nanosuspension Formulations for
Ocular Use. Mol Pharm. 2016 Sep 6;13(9):2951-65. doi:
10.1021/acs.molpharmaceut.6b00167. Epub 2016 Mar 31. PubMed PMID: 27010795.


6: Ren Y, Zhang Q, Yu Z. [Clinical analysis of external ear canal coating by
otoendoscopy on otomycosis external with triamcinolone acetonide and econazole
nitrate cream]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015
Jul;29(14):1304-5. Chinese. PubMed PMID: 26672250.


7: Sun J, Yu CH, Zhao XL, Wang Y, Jiang SG, Gong XF. Econazole Nitrate Induces
Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways. Iran J Pharm
Res. 2014 Fall;13(4):1327-34. PubMed PMID: 25587322; PubMed Central PMCID:
PMC4232799.


8: Chen Z, Li X, Wu X, Wang W, Wang W, Xin M, Shen F, Liu L, Liang J, Li L, Yu L.
Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical
Isolates of Candida albicans. Iran J Pharm Res. 2014 Spring;13(2):567-73. PubMed
PMID: 25237352; PubMed Central PMCID: PMC4157032.


9: Elewski BE, Vlahovic TC. Econazole nitrate foam 1% for the treatment of tinea
pedis: results from two double-blind, vehicle-controlled, phase 3 clinical
trials. J Drugs Dermatol. 2014 Jul;13(7):803-8. PubMed PMID: 25007362.


10: Gajra B, Pandya SS, Singh S, Rabari HA. Mucoadhesive hydrogel films of
econazole nitrate: formulation and optimization using factorial design. J Drug
Deliv. 2014;2014:305863. doi: 10.1155/2014/305863. Epub 2014 Jun 10. PubMed PMID:
25006462; PubMed Central PMCID: PMC4071986.
PubChem Compound 68589
Last Modified Nov 11 2021
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